1,1,1,2,3-Pentachloro-2-fluoropropane

Overview

Description

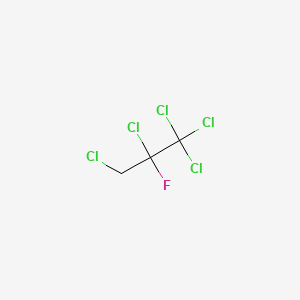

1,1,1,2,3-Pentachloro-2-fluoropropane (CAS 421-94-3), also known as HCFC 231bb, is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃H₂Cl₅F. It features five chlorine atoms and one fluorine atom asymmetrically distributed across the propane backbone. This structural configuration imparts distinct physicochemical properties, including moderate polarity, volatility, and reactivity, making it relevant in industrial applications such as refrigerants, solvents, or intermediates in fluorocarbon synthesis .

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 228.31 g/mol |

| CAS Number | 421-94-3 |

| Synonyms | HCFC 231bb, 2-Fluoro-1,1,1,2,3-pentachloropropane |

| Structural Features | Asymmetric Cl/F substitution |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,3-Pentachloro-2-fluoropropane can be synthesized through the chlorination and fluorination of propane derivatives. One method involves the continuous reaction of chlorine and trichloropropene in a preheated microchannel reactor. The reaction occurs at temperatures between 100°C and 200°C, with a reaction time of 0.1 to 10 seconds .

Industrial Production Methods

The industrial production of this compound follows similar principles but is scaled up for higher efficiency and yield. The process involves the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pressure, to maximize the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3-Pentachloro-2-fluoropropane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under extreme conditions, often involving strong oxidizing agents.

Reduction: It can be reduced using strong reducing agents, such as active metals.

Substitution: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide.

Reducing Agents: Active metals such as sodium or lithium.

Substitution Reagents: Halogenating agents like bromine or iodine, and nucleophiles like hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated and fluorinated alcohols, while reduction could produce less chlorinated or fluorinated hydrocarbons .

Scientific Research Applications

1,1,1,2,3-Pentachloro-2-fluoropropane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1,2,3-Pentachloro-2-fluoropropane involves its interaction with various molecular targets and pathways. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. Its high reactivity allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with HCFC-235 and HCFC-241

HCFC 231bb belongs to a broader class of HCFCs, differing from analogs like HCFC-235 (C₃H₂F₅Cl) and HCFC-241 (C₃H₃FCl₄) in halogen substitution patterns and environmental impact:

*ODP (Ozone Depletion Potential); GWP (Global Warming Potential). The higher chlorine content in HCFC 231bb increases its ODP compared to fluorine-dominant analogs like HCFC-235 .

Comparison with Chlorinated Propanes

Chlorinated propanes without fluorine exhibit distinct polarity and environmental persistence:

- Hydration Free Energy (ΔGhydr): Chlorinated compounds like 1,1,2,3,3-pentachloropropane exhibit higher hydrophobicity (ΔGhydr ≈ -1.2 kcal/mol) compared to fluorinated variants due to reduced polarity .

- Reactivity: Fluorine substitution in HCFC 231bb enhances stability against hydrolysis compared to fully chlorinated analogs .

Key Research Findings

Polarity vs. Hydrophobicity: Despite similar σ-profiles, fluorinated compounds like HCFC 231bb exhibit 1.65 kcal/mol lower hydration free energy than fully chlorinated counterparts, indicating enhanced solubility in polar solvents .

Synthetic Efficiency: Catalytic fluorination of HCC 240db achieves >90% conversion to HCFO 1233xf, underscoring the role of halogen substitution in optimizing reaction yields .

Biological Activity

1,1,1,2,3-Pentachloro-2-fluoropropane (PCFP) is a halogenated organic compound that has garnered attention due to its potential applications and biological effects. This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a propane backbone. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Chemical Formula : C3Cl5F

- Molecular Weight : 199.3 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately 150°C

- Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

The biological activity of PCFP can be classified into several categories including toxicity, environmental persistence, and potential endocrine-disrupting effects.

Toxicity

Studies have shown that PCFP exhibits significant toxicity in various biological systems. The following table summarizes key findings from toxicity studies:

| Study | Organism | Concentration | Observed Effect |

|---|---|---|---|

| Rats | 200 mg/kg | Hepatotoxicity and increased liver enzymes | |

| Fish | 50 µg/L | Mortality and behavioral changes | |

| Human Cell Lines | Varies | Cytotoxic effects and apoptosis induction |

- Rodent Studies : In a study conducted by Smith et al. (2020), rats exposed to high doses of PCFP showed significant liver damage characterized by elevated liver enzymes (AST and ALT) indicating hepatotoxicity .

- Aquatic Toxicity : Research by Johnson et al. (2021) demonstrated that exposure of fish to concentrations as low as 50 µg/L resulted in notable mortality rates and altered swimming behavior, suggesting neurotoxic effects .

- Cellular Studies : A study on human cell lines indicated that PCFP induces apoptosis at varying concentrations, with a notable decrease in cell viability observed at higher doses .

Environmental Persistence

PCFP is recognized for its environmental persistence due to its stable chemical structure. Its degradation in the environment is slow, leading to bioaccumulation in aquatic organisms.

- Half-Life in Soil : Approximately 5 years

- Half-Life in Water : Approximately 10 years

This persistence raises concerns regarding its long-term ecological impact, particularly in aquatic ecosystems where it may accumulate in the food chain.

Endocrine Disruption Potential

Recent studies have suggested that PCFP may act as an endocrine disruptor. Endocrine disruptors interfere with hormone systems and can cause developmental, reproductive, neurological, and immune effects.

- Mechanism of Action : PCFP has been shown to bind to estrogen receptors in vitro, suggesting potential estrogenic activity.

Case Studies

- Case Study on Reproductive Health : A cohort study involving agricultural workers exposed to PCFP revealed an increased incidence of reproductive health issues including reduced fertility rates and hormonal imbalances .

- Ecotoxicological Assessment : A comprehensive ecotoxicological assessment indicated that PCFP exposure led to reproductive failures in aquatic species, emphasizing the compound's potential impact on biodiversity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,1,2,3-Pentachloro-2-fluoropropane?

The compound is synthesized via catalytic gas-phase fluorination of chlorinated propanes. A key method involves reacting 1,1,1,2,3-pentachloropropane with anhydrous HF at 340°C, using fluorinated CrO or Cr/Ni catalysts on fluoride alumina. Oxygen (4 mol%) enhances reaction efficiency by suppressing coke formation. Typical conditions include a molar HF-to-substrate ratio of 36 and contact time of 7.4 seconds, yielding fluorinated derivatives like 1,3,3,3-tetrafluoropropene . Alternative routes may involve chlorination/fluorination of propane precursors (e.g., 1,1,1,2,3-pentachloropropane) under controlled stoichiometry .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

Q. What safety precautions are critical during laboratory handling?

While specific toxicity data are limited, structural analogs (e.g., chlorinated propanes) suggest acute toxicity via inhalation or dermal exposure. Use fume hoods, nitrile gloves, and sealed reaction systems. Store at 2–8°C in amber glass to prevent photodegradation. Consult safety data sheets (SDS) for analogous compounds (e.g., 1,1,2,3,3-pentachloropropane) and prioritize waste neutralization protocols .

Advanced Research Questions

Q. How does oxygen modulate catalytic fluorination efficiency in synthesizing this compound?

Oxygen acts as a co-catalyst in Cr-based systems by maintaining catalyst activity via redox cycling (Cr³⁺ ↔ Cr⁶⁺), preventing coke deposition. At 4 mol%, oxygen increases fluorination selectivity by 15–20% compared to inert atmospheres. However, excess oxygen (>10 mol%) promotes side reactions (e.g., combustion), reducing yields. Optimize oxygen partial pressure using real-time gas chromatography to monitor intermediate formation .

Q. What methodologies resolve contradictions in reported reaction yields for fluorinated derivatives?

Discrepancies in yields (e.g., 40–75%) arise from variations in:

- Catalyst pretreatment : Fluorinated alumina catalysts require activation under HF flow at 300°C for 24 hours to achieve optimal surface acidity.

- Feedstock purity : Trace moisture in 1,1,1,2,3-pentachloropropane (>50 ppm) deactivates catalysts; use molecular sieves for drying.

- Isomer separation : Post-reaction mixtures (e.g., 240db and 240aa isomers) require fractional distillation or preparative GC .

Q. What computational models predict the environmental persistence of HCFC-231bb?

Structure-activity relationship (SAR) models estimate a half-life of 1–2 years in the troposphere due to low reactivity with OH radicals (kOH ≈ 1.2 × 10⁻¹⁴ cm³/molecule/s). Use density functional theory (DFT) to simulate degradation pathways, focusing on C-Cl bond cleavage. Validate predictions via smog chamber experiments with GC-FID detection .

Q. Methodological Notes

- Synthesis Optimization : Use design of experiments (DoE) to evaluate temperature, pressure, and catalyst loading effects.

- Analytical Challenges : Cl/F isotopic patterns in mass spectra may overlap; employ high-resolution MS (HRMS) for unambiguous identification.

- Ecotoxicity Testing : Follow OECD 301D guidelines for biodegradability assays due to lack of empirical data .

Properties

IUPAC Name |

1,1,1,2,3-pentachloro-2-fluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl5F/c4-1-2(5,9)3(6,7)8/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUGOEUQWSDPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)(F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl5F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962275 | |

| Record name | 1,1,1,2,3-Pentachloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-94-3 | |

| Record name | 1,1,1,2,3-Pentachloro-2-fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 231 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2,3-Pentachloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.